

# Structure of 4-Chloropyridine-2,5-Dicarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name:	4-Chloropyridine-2,5-dicarboxylic acid
CAS No.:	1227945-07-4
Cat. No.:	B2705322

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## Executive Summary

**4-Chloropyridine-2,5-dicarboxylic acid** ( $C_7H_4ClNO_4$ ) is a highly functionalized heterocyclic scaffold critical to the fields of reticular chemistry (MOFs) and medicinal chemistry. As a derivative of isocinchomeric acid, its structural asymmetry distinguishes it from the more common 2,6-isomers (dipicolinic acid derivatives), offering unique bite angles for metal coordination and specific electronic vectors for nucleophilic aromatic substitution ( $S_NAr$ ). This guide details its molecular architecture, synthetic pathways, and utility as a precursor for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

## Part 1: Molecular Architecture & Crystallography

### Structural Identity

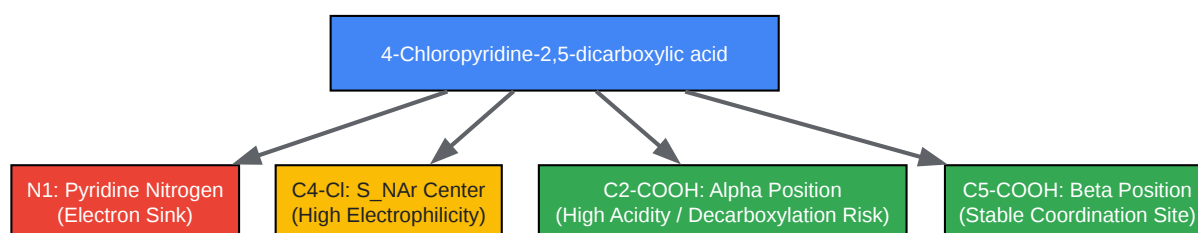
The molecule consists of a pyridine ring substituted with carboxylic acid groups at the 2- and 5-positions and a chlorine atom at the 4-position. Unlike the symmetric 2,6-dicarboxylic acid, this isomer possesses a dipole moment directed significantly by the asymmetric placement of the electron-withdrawing groups.

Feature	Specification
IUPAC Name	4-Chloropyridine-2,5-dicarboxylic acid
Common Analog	4-Chloroisocinchomeric acid
Formula	C <sub>7</sub> H <sub>4</sub> ClNO <sub>4</sub>
Molar Mass	201.56 g/mol
Symmetry Point Group	C <sub>1</sub> (Asymmetric planar)
Electronic Character	-deficient heteroaromatic; highly electrophilic at C4

## Electronic Distribution & Reactivity Vectors

The nitrogen atom (N1) and the two carboxyl groups (C2, C5) exert a strong electron-withdrawing effect, significantly depleting electron density at the C4 position. The chlorine atom, while inductively withdrawing, is capable of weak resonance donation, but the overall system renders C4 highly susceptible to nucleophilic attack.

- C4 Position: The "soft" electrophilic center. The chloride is an excellent leaving group in S<sub>N</sub>Ar reactions, activated by the para-nitrogen and ortho-carboxyl group.
- C2 vs. C5 Carboxyls: The C2-COOH is adjacent to the ring nitrogen (alpha position), making it more acidic (lower pKa) and prone to decarboxylation under thermal stress compared to the C5-COOH (beta position).



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Figure 1: Reactivity map highlighting the electronic differentiation between the 2- and 5-positions and the activation of the C4-chloride.

## Part 2: Synthetic Pathways & Mechanistic Insights

Two primary routes exist for synthesizing this scaffold.<sup>[1]</sup> The choice depends on the availability of starting materials (lutidine derivatives vs. chelidamic acid analogs).

### Route A: The Oxidative Pathway (From Lutidine)

This route involves the oxidation of 4-chloro-2,5-dimethylpyridine. It is favored industrially as it avoids handling unstable di-acids early in the process.

- Starting Material: 4-chloro-2,5-dimethylpyridine.
- Oxidant: Potassium Permanganate (KMnO<sub>4</sub>) or aqueous Sodium Dichromate.
- Mechanism: Benzylic oxidation converts both methyl groups to carboxylates. The chlorine atom remains stable under these oxidative conditions.

### Route B: The Deoxychlorination Pathway (Laboratory Standard)

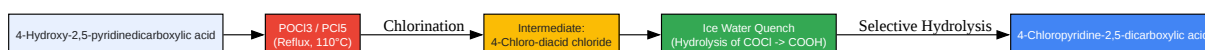
This protocol transforms 4-hydroxy-2,5-pyridinedicarboxylic acid (4-hydroxyisocinchomeric acid) into the chloro-derivative using phosphorus oxychloride (POCl<sub>3</sub>). This is the preferred method for high-purity applications like drug discovery.

#### Detailed Protocol: Deoxychlorination

Reagents: 4-hydroxy-2,5-pyridinedicarboxylic acid (1.0 eq), POCl<sub>3</sub> (excess, solvent/reagent), PCl<sub>5</sub> (1.1 eq), Catalytic DMF.

- Preparation: In a flame-dried round-bottom flask under Argon, suspend the 4-hydroxy precursor in neat POCl<sub>3</sub> (10 mL per gram of substrate).
- Activation: Add PCl<sub>5</sub> portion-wise to facilitate the formation of the active chlorinating species. Add 2-3 drops of DMF (Vilsmeier-Haack type activation).

- Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. The suspension will clear as the acyl chlorides and the imidoyl chloride form.
  - Note: The carboxylic acids are temporarily converted to acid chlorides during this step.
- Quench & Hydrolysis: Cool the mixture. Remove excess POCl<sub>3</sub> under reduced pressure. Pour the residue onto crushed ice/water.
  - Critical Step: Stir vigorously for 2 hours to ensure the acid chlorides hydrolyze back to the dicarboxylic acid, while the C4-Cl bond remains intact.
- Isolation: Adjust pH to ~1.0–2.0. The product precipitates as a white/off-white solid. Filtration and recrystallization from water/ethanol yield the pure acid.



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Figure 2: Synthetic workflow for the deoxygenation of the 4-hydroxy precursor.

## Part 3: Physicochemical Characterization

### NMR Spectroscopy

The asymmetry of the molecule results in two distinct aromatic signals in the <sup>1</sup>H NMR spectrum.

Nucleus	Shift ( $\delta$ ppm, DMSO- $d_6$ )	Multiplicity	Assignment
$^1\text{H}$	~9.05	Singlet (s)	H6 (Deshielded by N and C5-COOH)
$^1\text{H}$	~8.35	Singlet (s)	H3 (Shielded relative to H6, steric crowding)
$^{13}\text{C}$	165.0, 163.5	-	C=O (Carboxylic acids)
$^{13}\text{C}$	152.0	-	C6 (Alpha carbon)
$^{13}\text{C}$	144.5	-	C4 (Chlorinated carbon)

## Solubility and Handling

- Solubility: Poor in cold water and non-polar solvents. Soluble in DMSO, DMF, and aqueous base (forming the di-anion).
- Stability: Stable at room temperature. Hygroscopic. The C-Cl bond is stable to acid but labile to basic nucleophiles (hydroxide, alkoxides).

## Part 4: Applications in Research & Development

### Metal-Organic Frameworks (MOFs)

The 2,5-dicarboxylate motif offers a "kinked" geometry (approx. 120–140° angle) compared to the linear 1,4-benzenedicarboxylates or the 2,6-pyridinedicarboxylates.

- Function: Acts as a rigid, V-shaped linker.
- Pore Engineering: The 4-chloro substituent projects into the MOF pore, allowing for post-synthetic modification (PSM) via  $\text{S}_\text{n}\text{Ar}$  or simply altering the pore environment (hydrophobicity/sterics) to enhance gas sorption selectivity (e.g.,  $\text{CO}_2/\text{N}_2$  separation).

## Medicinal Chemistry: HIF-PH Inhibitors

This scaffold is a structural mimetic of 2-oxoglutarate, the natural co-substrate for Prolyl Hydroxylase Domain (PHD) enzymes.

- Mechanism: The pyridine nitrogen and the 2-carboxylate chelate the active site Iron ( $\text{Fe}^{2+}$ ) of the enzyme.
- Derivatization: The 4-chloro group is a handle for introducing bulky hydrophobic groups (e.g., phenoxy fragments) via  $\text{S}_{\text{N}}\text{Ar}$ . This extension is critical for occupying the hydrophobic pocket of the HIF-PH enzyme, increasing potency and selectivity (analogous to the SAR of Roxadustat and Vadadustat).

## References

- PubChem. (2025).[2] **4-Chloropyridine-2,5-dicarboxylic acid** (Compound Summary). National Library of Medicine. [[Link](#)]
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- To cite this document: BenchChem. [Structure of 4-Chloropyridine-2,5-Dicarboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2705322/docs#structure-of-4-chloropyridine-2-5-dicarboxylic-acid-a-technical-guide>]

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